![molecular formula C7H7F3O2 B1481878 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid CAS No. 2098112-86-6](/img/structure/B1481878.png)
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid
Overview
Description
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is a chemical compound used in scientific research and as a pharmaceutical intermediate . It is also known as 2-(trifluoroacetamido)pent-4-ynoic acid .
Synthesis Analysis
While specific synthesis methods for 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid were not found, a related compound, 2,2,2-trifluoroethyl fatty acid esters, has been synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 .Molecular Structure Analysis
The InChI code for 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid is 1S/C7H6F3NO3/c1-2-3-4(5(12)13)11-6(14)7(8,9)10/h1,4H,3H2,(H,11,14)(H,12,13) .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, related to 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid, through Sonogashira reactions has been reported. These compounds exhibit high inhibitory activity against aldose reductase (ALR2), an enzyme involved in diabetic complications, showcasing their potential as selective and potent inhibitors for therapeutic applications (Parpart et al., 2015).
Chemical Transformations and Mechanistic Studies
Research on base-catalyzed interconversions between pent-2-ynoic and other related acids offers insights into the mechanistic pathways, highlighting the role of carbanion intermediates in these transformations (Bushby & Whitham, 1969). These studies are crucial for understanding the reactivity and potential applications of 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid in synthetic chemistry.
Polymer Science and High-Tech Applications
Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which can be derived from similar trifluoromethylated compounds, have significant importance in polymer science. They are used in copolymerization processes leading to materials with applications in lithography, molecularly imprinted polymers, optics, and more, due to their low toxicity, easy availability, and versatile material properties (Patil & Améduri, 2013).
Organic Synthesis and Catalysis
The synthesis and functionalization of 2,2,2-trifluoroethylated onium salts highlight the versatility of trifluoroethylated compounds in organic synthesis and catalysis. These compounds can be used to generate trifluoromethylated olefins, showcasing the potential of 2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid in the synthesis of complex organic molecules (Umemoto & Gotoh, 1991).
Safety And Hazards
properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)pent-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-2-3-5(6(11)12)4-7(8,9)10/h1,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXLGLBNVPDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)pent-4-ynoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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